1-Spiro[2.4]heptan-6-ylethanone
Description
1-Spiro[2.4]heptan-6-ylethanone is a bicyclic ketone characterized by a spiro junction connecting two rings: a 7-membered heptane ring fused at positions 2 and 4, with an ethanone (acetyl) group attached at the 6-position. This structural motif imparts unique steric and electronic properties, making it a subject of interest in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-spiro[2.4]heptan-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(10)8-2-3-9(6-8)4-5-9/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPXWVFVWLWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Spiro[2.4]heptan-6-ylethanone involves several synthetic routes, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Photochemical Reactions: Another approach is the photochemical reaction of olefins with carbenes, which can lead to the formation of spirocyclic structures.
Industrial Production: Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Spiro[2.4]heptan-6-ylethanone has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets. The rigid spirocyclic structure can influence the compound’s binding affinity to enzymes or receptors, affecting signal transduction pathways and cellular functions. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of 1-Spiro[2.4]heptan-6-ylethanone and its analogs:
Key Observations :
Ring Size and Strain :
- Smaller spiro systems (e.g., spiro[2.2]pentane) exhibit higher ring strain, increasing reactivity but reducing stability . The 7-membered heptane ring in the target compound likely balances strain and stability.
- Spiro[2.5]octane derivatives (C₁₀H₁₆O) show reduced strain due to larger ring size, enhancing thermal stability .
Synthetic Accessibility: Spiro[2.2]pentane derivatives are synthesized via column chromatography (petroleum ether/ethyl acetate) , while spirooxindoles (e.g., in ) employ reflux with methanol, isatin, and sarcosine . The target compound may require similar conditions.
Functional Group Influence: The ethanone group enhances electrophilicity, enabling nucleophilic additions. Thia- and oxa-spiro analogs (e.g., 5-thiaspiro[2.4]heptan-6-one) introduce heteroatoms, altering polarity and hydrogen-bonding capacity .
Physicochemical Properties :
- Spiro[2.2]pentane derivatives are liquids at room temperature , whereas larger spiro systems (e.g., spiro[2.5]octane) may exist as solids. The target compound’s physical state is likely influenced by its intermediate ring size.
Biological Activity
1-Spiro[2.4]heptan-6-ylethanone is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, comprising a seven-membered ring fused to a cyclopropane ring. Its molecular formula is , with a molecular weight of approximately 142.21 g/mol. The structural uniqueness contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The rigid spirocyclic structure enhances its binding affinity, potentially leading to:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound might modulate receptor activities, influencing signaling pathways critical for physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method revealed significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
This compound can be compared with other spirocyclic compounds to understand its unique properties better:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Chloro-1-spiro[2.4]heptan-6-ylethanone | Spirocyclic | Antimicrobial and antifungal |
| 7-Oxaspiro[4.5]decan-10-amine | Spirocyclic | Neuromodulatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
